molecular formula C8H7ClN2OS B14371173 4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole CAS No. 89938-24-9

4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole

Cat. No.: B14371173
CAS No.: 89938-24-9
M. Wt: 214.67 g/mol
InChI Key: OUPKYKSSPSNBBJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole is an organic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole typically involves the chloromethylation of 5-methoxy-2,1,3-benzothiadiazole. One common method involves the reaction of 5-methoxy-2,1,3-benzothiadiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiadiazole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrobenzothiadiazoles.

Scientific Research Applications

4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit viral replication by targeting viral polymerases or interfere with cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-5-methoxy-2,1,3-benzothiadiazole is unique due to its specific substitution pattern on the benzothiadiazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of a chloromethyl group and a methoxy group allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

89938-24-9

Molecular Formula

C8H7ClN2OS

Molecular Weight

214.67 g/mol

IUPAC Name

4-(chloromethyl)-5-methoxy-2,1,3-benzothiadiazole

InChI

InChI=1S/C8H7ClN2OS/c1-12-7-3-2-6-8(5(7)4-9)11-13-10-6/h2-3H,4H2,1H3

InChI Key

OUPKYKSSPSNBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NSN=C2C=C1)CCl

Origin of Product

United States

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